3-(4-bromobutyl)-1H-indole-5-carbonitrile
Overview
Description
3-(4-Bromobutyl)-1H-indole-5-carbonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The compound this compound is characterized by the presence of a bromobutyl group attached to the indole ring at the third position and a carbonitrile group at the fifth position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobutyl)-1H-indole-5-carbonitrile typically involves the reaction of 1H-indole-5-carbonitrile with 1,4-dibromobutane. The reaction is carried out under basic conditions, often using a strong base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobutyl)-1H-indole-5-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and alkoxy derivatives of the indole compound.
Oxidation: Oxidized derivatives of the indole ring, such as indole-2,3-diones.
Reduction: Primary amines derived from the reduction of the carbonitrile group.
Scientific Research Applications
3-(4-Bromobutyl)-1H-indole-5-carbonitrile has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of indole-based signaling pathways and their role in various biological processes.
Medicine: Research into the potential therapeutic applications of indole derivatives, including their use as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-(4-bromobutyl)-1H-indole-5-carbonitrile is largely dependent on its interaction with specific molecular targets. The bromobutyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This can lead to the inhibition of enzyme activity, disruption of DNA replication, or modulation of signaling pathways. The indole ring can also interact with various receptors and enzymes, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromobutyl)-1H-indole: Lacks the carbonitrile group, which may affect its reactivity and biological activity.
3-(4-Bromobutyl)-1H-indole-2-carbonitrile: Similar structure but with the carbonitrile group at the second position, which can lead to different chemical and biological properties.
3-(4-Bromobutyl)-1H-indole-5-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, affecting its solubility and reactivity.
Uniqueness
The presence of both the bromobutyl and carbonitrile groups in 3-(4-bromobutyl)-1H-indole-5-carbonitrile imparts unique chemical reactivity and biological activity to the compound. The bromobutyl group allows for nucleophilic substitution reactions, while the carbonitrile group can participate in reduction reactions to form primary amines. This combination of functional groups makes the compound versatile for various applications in research and industry.
Properties
IUPAC Name |
3-(4-bromobutyl)-1H-indole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBYKRULTDENTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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